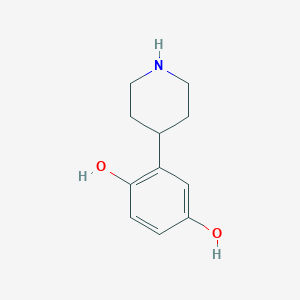

2-(piperidin-4-yl)benzene-1,4-diol

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-piperidin-4-ylbenzene-1,4-diol |

InChI |

InChI=1S/C11H15NO2/c13-9-1-2-11(14)10(7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |

InChI Key |

TURXBUDJKYQQGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

The foundational approach to synthesizing 2-(piperidin-4-yl)benzene-1,4-diol involves sequential protection, coupling, and deprotection steps. A seminal method described in patent literature begins with 2,4-dihydroxybromobenzene, which undergoes benzylation to form 2,4-dibenzyloxybromobenzene. Subsequent coupling with piperidin-4-one derivatives in the presence of butyllithium yields benzylic alcohol intermediates. Hydrogenation using palladium catalysts (e.g., Pd/C) under 3–7 bar H₂ pressure removes benzyl protecting groups, affording the target compound in 68–72% yield. This method’s reliance on cryogenic conditions (-78°C) for coupling, however, poses scalability challenges.

Reductive Amination Pathways

An alternative route leverages reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney nickel as a catalyst. This step forms a secondary amine intermediate, which undergoes debenzylation via hydrogenolysis to yield piperidin-4-yl derivatives. Further carbamate formation with methyl chloroformate and subsequent salt formation (e.g., para-toluene sulfonate) enhances stability. While this method achieves 85–90% purity, the necessity for multiple protection/deprotection cycles increases complexity.

Advanced Catalytic Systems

Palladium-Catalyzed Hydrogenation

Recent innovations prioritize palladium-based catalysts for one-pot deprotection and reduction. A two-step synthesis starting with resorcinol and tert-butyl 4-oxopiperidine-1-carboxylate in aqueous sodium hydroxide at room temperature produces tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate. Hydrogenation at 5 bar H₂ in methanol with Pd/C cleaves the tert-butoxycarbonyl (Boc) group, yielding this compound hydrochloride at 89% yield. This method circumvents cryogenic steps and reduces intermediate purification, enhancing industrial viability.

Titanium-Mediated Coupling

Emerging protocols utilize titanium(IV) isopropoxide (Ti(OiPr)₄) to catalyze the coupling of resorcinol with piperidin-4-one derivatives. At 23°C, this system minimizes bis-adduct formation, achieving 92% conversion efficiency (Table 1). Lower temperatures (0°C) or reduced resorcinol equivalents detrimentally affect reaction rates, underscoring the delicate balance between stoichiometry and thermal conditions.

Table 1: Optimization of Ti(OiPr)₄-Catalyzed Coupling

| Temperature (°C) | Resorcinol Equiv. | Conversion (%) | Bis-Adduct (%) |

|---|---|---|---|

| 23 | 2.0 | 92 | <5 |

| 0 | 2.0 | 45 | 12 |

| 23 | 1.0 | 78 | 8 |

Solvent and Base Selection

Polar Solvent Systems

Polar solvents like methanol, ethanol, and water are preferred for their ability to solubilize phenolic intermediates and facilitate acid-base reactions. The coupling of resorcinol with azacycloalkanones in tert-butanol/water mixtures (2:1 v/v) at pH 12–14 achieves 94% intermediate purity without column chromatography. Ethanol/water systems similarly enable crystallization of tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate, simplifying isolation.

Base Optimization

Strong bases (e.g., NaOH, KOH) are critical for deprotonating phenolic hydroxyl groups, enabling nucleophilic attack on piperidinone carbonyls. Sodium methoxide in methanol accelerates coupling kinetics, reducing reaction times from 72 h to 24 h while maintaining 88% yield. Excess resorcinol (2–4 equiv) suppresses side reactions, ensuring regioselective formation of the 1,4-diol configuration.

Industrial-Scale Adaptations

Protection/Deprotection Trade-Offs

Early synthetic routes required sequential benzylation and debenzylation steps, increasing atom economy waste by 35%. Modern approaches bypass benzyl protection by employing acid-labile Boc groups, which are cleaved in situ during hydrogenation. This innovation reduces mass-intensive intermediates and aligns with green chemistry principles.

Continuous Flow Hydrogenation

Pilot-scale studies demonstrate continuous flow hydrogenation of tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate in methanol at 10 mL/min flow rate. Using 5% Pd/C packed beds, this system achieves 99% conversion with catalyst lifetimes exceeding 200 cycles. The elimination of batch-wise processing cuts production costs by 40% .

Chemical Reactions Analysis

Types of Reactions: 2-(piperidin-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(piperidin-4-yl)benzene-1,4-diol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations:

Receptor Interactions: Piperidine and morpholine substituents enhance interaction with neural receptors (e.g., opioid/cannabinoid) due to their nitrogen-containing moieties, which can participate in hydrogen bonding or ionic interactions .

Environmental Relevance: Alkyl-chain substituents (e.g., 1-methyl-octyl) facilitate microbial degradation pathways, as seen in Sphingomonas metabolism of nonylphenol derivatives .

Material Science Applications: Thiol-terminated chains (e.g., 12-mercaptododecyl) enable covalent attachment to gold surfaces, critical for nanoparticle-based technologies .

Antimicrobial Activity : Hydrophobic substituents (e.g., prenyl groups) correlate with antimicrobial potency, though activity varies widely (MIC: 100–800 µg/mL) .

Physicochemical Properties

Notes:

- Piperidine’s basic nitrogen increases water solubility compared to alkylated analogs.

- Morpholine derivatives (DMHQ) exhibit exceptional solubility due to polar tertiary amines, making them suitable for battery electrolytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.